molecular formula CH2N2 B13821953 Cyanamide, [14C] CAS No. 21420-36-0

Cyanamide, [14C]

Cat. No.: B13821953
CAS No.: 21420-36-0
M. Wt: 44.033 g/mol
InChI Key: XZMCDFZZKTWFGF-NJFSPNSNSA-N
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Description

Cyanamide, [14C] is an organic compound with the formula CH2N2. This compound is a colorless solid that is widely used in various chemical applications, including agriculture, pharmaceuticals, and industrial processes. The compound features a nitrile group attached to an amino group, which imparts a high degree of reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanamide, [14C] can be synthesized through several methods. One common method involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. In this process, calcium carbide is heated in the presence of nitrogen at high temperatures, typically around 1,000°C, to produce calcium cyanamide. The calcium cyanamide is then treated with carbon dioxide to yield cyanamide and calcium carbonate .

Another method involves the direct reaction of hydrogen cyanide with ammonia under specific conditions. This method requires precise control over reaction parameters to achieve high yields and purity .

Industrial Production Methods

Industrial production of cyanamide, [14C] often involves the use of high-concentration cyanamide solutions. The preparation method includes adding a polymerization inhibitor to prevent the formation of dicyandiamide, controlling the reaction temperature and pH, and using carbon dioxide gas in an aqueous solution. This process results in a cyanamide solution with a concentration greater than 50%, suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

Cyanamide, [14C] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with cyanamide include acids, bases, and transition metal catalysts. For example, the iron-mediated desulfurization approach involves the use of isothiocyanates under mild reaction conditions to produce substituted cyanamides . Another method involves the base-mediated aminoalkylation of aryl thiourea to produce cyanamides and disulfanes .

Major Products Formed

Major products formed from reactions involving cyanamide include dicyandiamide, melamine, and various substituted cyanamides. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other industrial chemicals .

Scientific Research Applications

The applications of radiolabeled Cyanamide, specifically Cyanamide [14C], are predominantly focused on scientific research, including metabolism, absorption, and translocation studies in plants and animals .

Radioactive Tracer

  • Metabolism Studies: Cyanamide [14C] is used to examine the metabolic fate and excretion pathways of cyanamide in biological systems. For instance, studies involving rats administered with Cyanamide [14C] have detailed the excretion rates in urine, expired air (as 14CO2^{14}CO_2), and feces, providing insights into the compound's biokinetics and metabolism .
  • Absorption Studies: The compound helps quantify the extent of dermal absorption of cyanamide. Research applying Cyanamide [14C] to rats' skin measured the levels of radioactivity retained in the skin and carcass, along with urinary and fecal excretion rates, to determine the absorption percentages .
  • Translocation Studies: In plant research, Cyanamide [14C] is employed to study the movement and distribution of assimilates. For example, experiments with grapevines used 14CO2^{14}CO_2 to label assimilates, followed by the application of calcium cyanamide to evaluate its effect on the retranslocation of labeled assimilates from storage organs to new shoots .

Case Studies

  • Grapvines in Taiwan:
    • Objective: To evaluate the effects of calcium cyanamide on budbreak and the retranslocation of accumulated 14C^{14}C-assimilates in grapevines .
    • Methods: Grapevines (Vitis vinifera L. X Vitis labruscana Bailey) were fed with 14CO2^{14}CO_2 . Post-pruning, short canes were treated with a leaching solution of calcium cyanamide . The retranslocation of accumulated 14C^{14}C-assimilates from storage organs to newly developed shoots was then evaluated .
    • Results: Calcium cyanamide treatment resulted in a maximum retranslocation of 21% of 14C^{14}C in new shoots . Budbreak occurred 40 days earlier, and the percentage of budbreak was 50% higher than in untreated controls. Calcium cyanamide also caused a rapid increase in insoluble and soluble nitrogen content in buds and roots .
  • Rat Metabolism Study:
    • Objective: To assess the biokinetics and metabolism of cyanamide in rats using 14C^{14}C-labeled cyanamide .
    • Methods: Four groups of rats were administered 14C^{14}C-labeled cyanamide via different routes (intravenous and oral) and dosages . The radioactivity recovered in urine, feces, and expired air was measured over seven days .
    • Results: Approximately 99% of the administered radioactivity was recovered within seven days . The distribution of radioactivity in urine, feces, and expired air varied among the groups, with differences attributed to saturation of cyanamide metabolism into CO2CO_2 .

Data Table: Excretion of Radioactivity in Rats after Administration of 14C^{14}C-Cyanamide

Route of AdministrationDose (mg/kg bw)Urine (%)Feces (%)Expired Air (%)Reference
Intravenous167-982.8-151.5-10.5
Oral167-982.8-151.5-10.5
Oral2067-982.8-151.5-10.5

Applications in Agriculture

  • Budbreak and Dormancy Release: Calcium cyanamide is used to promote budbreak in grapevines and other plants, which is particularly useful in regions with mild winters where dormancy release may be incomplete .
  • Nitrogen Management: Calcium cyanamide influences nitrogen availability in soil by affecting nitrification processes. It inhibits the conversion of ammonia nitrogen into nitrate, preventing nitrogen leaching and improving nitrogen

Mechanism of Action

The mechanism of action of cyanamide, [14C] involves its interaction with molecular targets and pathways. Cyanamide acts as an enzyme inhibitor, particularly inhibiting enzymes involved in alcohol metabolism. This inhibition leads to the accumulation of acetaldehyde, causing adverse effects when alcohol is consumed . Cyanamide also interacts with carbonic anhydrase and cathepsin K, affecting various metabolic pathways .

Comparison with Similar Compounds

Cyanamide, [14C] can be compared with other similar compounds, such as:

    Calcium cyanamide (CaCN2): Used as a fertilizer and nitrification inhibitor. It is hydrolyzed to produce cyanamide.

    Dicyandiamide: Formed by the dimerization of cyanamide. Used in the production of melamine and other nitrogen-containing compounds.

    Melamine: A cyclic trimer of cyanamide.

Cyanamide, [14C] is unique due to its dual functionality, containing both nucleophilic and electrophilic centers. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various scientific and industrial applications .

Properties

CAS No.

21420-36-0

Molecular Formula

CH2N2

Molecular Weight

44.033 g/mol

IUPAC Name

aminoformonitrile

InChI

InChI=1S/CH2N2/c2-1-3/h2H2/i1+2

InChI Key

XZMCDFZZKTWFGF-NJFSPNSNSA-N

Isomeric SMILES

[14C](#N)N

Canonical SMILES

C(#N)N

Origin of Product

United States

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